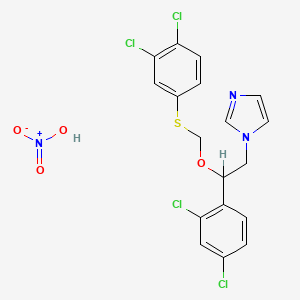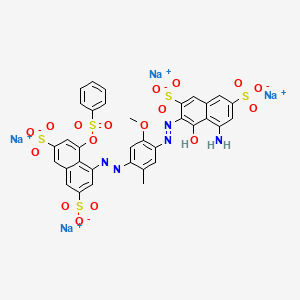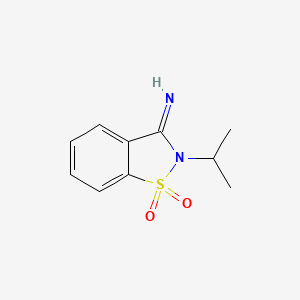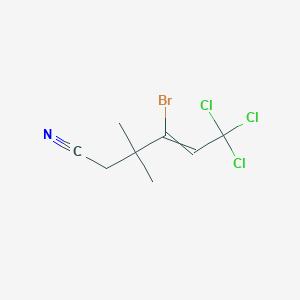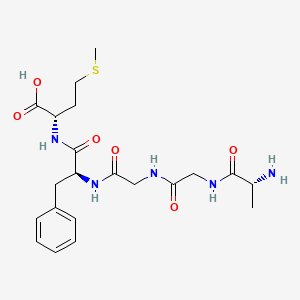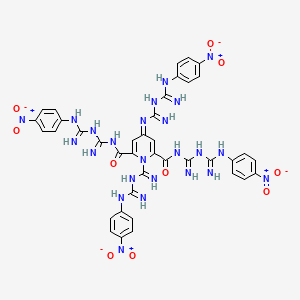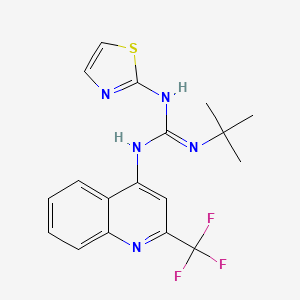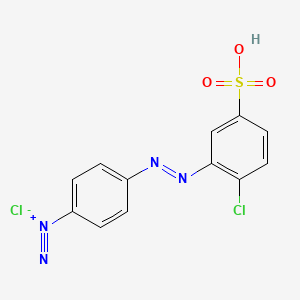
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride is a diazonium compound that is widely used in various chemical processes. This compound is known for its vibrant color and is often utilized in dye and pigment industries. Its chemical structure consists of a benzenediazonium group attached to a 2-chloro-5-sulfophenyl azo group, with chloride as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-chloro-5-nitrobenzene. The reaction conditions generally include:
Diazotization: This step involves the reaction of 4-aminobenzenesulfonic acid with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-chloro-5-nitrobenzene under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Reduction Reactions: The azo group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids and other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, sodium hydroxide, and ammonia are commonly used.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide.
Major Products
Substitution: Formation of substituted benzenes.
Reduction: Formation of aromatic amines.
Oxidation: Formation of sulfonic acids and other oxidized products.
Applications De Recherche Scientifique
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in labeling and staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of pigments, dyes, and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity is exploited in various applications, such as dyeing and staining, where the compound binds to specific sites on the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium, 4-((2-chloro-4-sulfophenyl)azo)-, chloride
- Benzenediazonium, 4-((2-bromo-5-sulfophenyl)azo)-, chloride
- Benzenediazonium, 4-((2-chloro-5-methylphenyl)azo)-, chloride
Uniqueness
Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-chloro-5-sulfophenyl group enhances its solubility in water and its reactivity towards nucleophiles, making it particularly useful in aqueous reactions and applications.
Propriétés
Numéro CAS |
68003-12-3 |
|---|---|
Formule moléculaire |
C12H8Cl2N4O3S |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
4-[(2-chloro-5-sulfophenyl)diazenyl]benzenediazonium;chloride |
InChI |
InChI=1S/C12H7ClN4O3S.ClH/c13-11-6-5-10(21(18,19)20)7-12(11)17-16-9-3-1-8(15-14)2-4-9;/h1-7H;1H |
Clé InChI |
MKRIEXUTXHLYCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)Cl)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
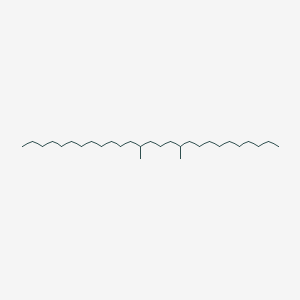
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)

![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
